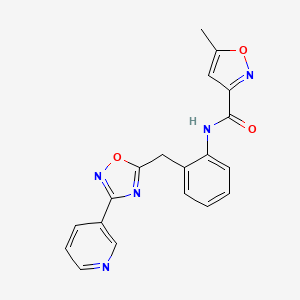

5-methyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-methyl-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O3/c1-12-9-16(23-26-12)19(25)21-15-7-3-2-5-13(15)10-17-22-18(24-27-17)14-6-4-8-20-11-14/h2-9,11H,10H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYTXBSOAFZXTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide typically involves multiple steps:

Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate nitrile oxides with hydrazides under mild conditions.

Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the oxadiazole intermediate.

Construction of the Isoxazole Ring: The isoxazole ring is often formed through a [3+2] cycloaddition reaction involving nitrile oxides and alkenes.

Final Coupling: The final step involves coupling the isoxazole derivative with the oxadiazole-pyridine intermediate using amide bond formation techniques, typically employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the isoxazole ring, forming corresponding carboxylic acids.

Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it into an amine derivative.

Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Introduction of halogens, nitro groups, or other functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound has shown potential as a bioactive molecule. Its structural features enable it to interact with various biological targets, making it a candidate for drug development, particularly in the fields of anti-inflammatory and anticancer research.

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. The presence of multiple heterocyclic rings suggests that it could exhibit significant pharmacological activities, such as enzyme inhibition or receptor modulation.

Industry

Industrially, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical reactions and form stable products.

Mechanism of Action

The mechanism of action of 5-methyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzymes involved in inflammatory pathways or modulate receptors associated with cancer cell proliferation. The exact pathways depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following compounds share structural homology with the target molecule but differ in substituent placement or heterocyclic composition:

Key Observations:

Pyridine Positional Isomerism: The target compound’s pyridin-3-yl group (meta-substitution) contrasts with analogs featuring pyridin-4-yl (para, ) or pyridin-2-ylmethyl (ortho, ) groups. Meta-substitution may enhance π-π stacking or hydrogen bonding in target binding pockets.

Heterocyclic Modifications :

- Replacement of the 1,2,4-oxadiazole in the target with a phenyl group (as in ) reduces polarity, likely decreasing aqueous solubility but increasing lipophilicity.

- The hydroxyphenyl group in introduces a polar hydroxyl moiety, which may improve solubility but reduce metabolic stability due to susceptibility to glucuronidation.

Physicochemical and Pharmacokinetic Trends

Lipophilicity (LogP) :

Aqueous Solubility :

Metabolic Stability :

- Methyl groups (target, ) resist oxidative metabolism compared to phenyl () or hydroxyphenyl () groups.

Q & A

Q. What are the standard synthetic protocols for 5-methyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide?

The synthesis typically involves multi-step reactions, starting with the preparation of key intermediates such as isoxazole and oxadiazole derivatives. A common approach includes:

- Step 1 : Formation of the oxadiazole ring via cyclization reactions, often using K₂CO₃ as a base in DMF under room temperature or mild heating .

- Step 2 : Coupling of intermediates (e.g., 5-methylisoxazole-3-carboxylic acid) with a phenyl-substituted oxadiazole derivative using carbodiimide-based coupling agents.

- Step 3 : Purification via column chromatography or recrystallization, monitored by TLC/HPLC . Key solvents include DMF or dichloromethane, with reaction times ranging from 6–24 hours depending on intermediates .

Q. What analytical techniques are used to confirm the compound’s purity and structural identity?

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and quantify byproducts .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm functional groups (e.g., pyridinyl protons at δ 8.5–9.0 ppm) and connectivity .

- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (e.g., calculated [M+H]⁺ = 419.15) .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Nitrile gloves, safety glasses, and lab coats to prevent skin/eye contact .

- Engineering Controls : Use fume hoods for reactions involving volatile solvents (e.g., DMF) .

- Waste Disposal : Follow institutional guidelines for organic waste containing heterocyclic compounds .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

- Ultrasound-Assisted Synthesis : Reduces reaction time by 50% and improves yields (e.g., from 60% to 85%) by enhancing reagent interaction .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while additives like DMAP accelerate coupling reactions .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation steps) can reduce side products in multi-step syntheses .

Q. How can structural ambiguities in the compound be resolved using advanced characterization methods?

- X-ray Crystallography : Determines bond lengths/angles (e.g., oxadiazole C–N bond ≈ 1.31 Å) and confirms stereochemistry .

- 2D NMR Techniques : COSY and NOESY spectra clarify spatial relationships between substituents (e.g., pyridinyl vs. phenyl groups) .

- Computational Modeling : DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) to validate experimental data .

Q. How should researchers design experiments to assess bioactivity based on structural analogs?

- Structure-Activity Relationship (SAR) Studies : Compare with analogs like N-(2-methoxybenzyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxamide to identify critical functional groups (e.g., pyridinyl vs. pyrazinyl substitutions) .

- In Silico Screening : Molecular docking against targets (e.g., kinase enzymes) to prioritize in vitro assays .

- Dose-Response Assays : Use IC₅₀ values from cytotoxicity studies (e.g., against cancer cell lines) to benchmark potency .

Q. How can discrepancies in reported biological activities of similar compounds be addressed?

- Meta-Analysis of Literature : Compile data from structurally related compounds (e.g., oxadiazole-isoxazole hybrids) to identify trends in bioactivity .

- Standardized Assay Conditions : Control variables like cell line selection (e.g., HEK293 vs. HeLa) and solvent (DMSO concentration ≤0.1%) to reduce variability .

- Mechanistic Studies : Use knockout cell lines or enzyme inhibition assays to confirm target specificity .

Methodological Considerations

- Contradiction Analysis : If conflicting bioactivity data arise, validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .

- Scale-Up Challenges : Pilot-scale synthesis may require alternative solvents (e.g., replacing DMF with acetonitrile) to meet safety regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.